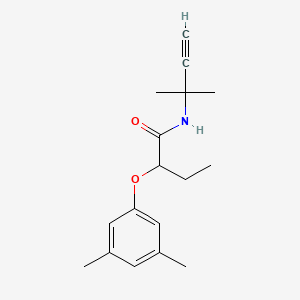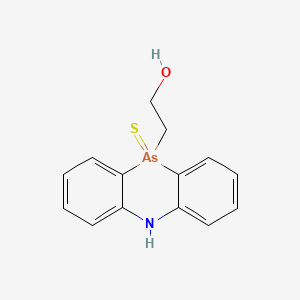
10(5H)-Phenarsazineethanol, 10-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(5H)-Phenarsazineethanol, 10-sulfide is an organoarsenic compound that features a phenarsazine core with an ethanol and sulfide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10(5H)-Phenarsazineethanol, 10-sulfide typically involves the reaction of phenarsazine with ethanol and a sulfur source under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or ethanol, and the temperature is maintained below 200°C to ensure the formation of the desired product . The reaction may involve nucleophilic substitution or addition reactions, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
10(5H)-Phenarsazineethanol, 10-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
10(5H)-Phenarsazineethanol, 10-sulfide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 10(5H)-Phenarsazineethanol, 10-sulfide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the specific conditions. It may interact with proteins, enzymes, or other biomolecules, leading to changes in their structure and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate redox reactions is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 10(5H)-Phenarsazineethanol, 10-sulfide include:
10-mesityl-5H-phenophosphazinine 10-sulfide: A related compound with a phosphazine core instead of an arsenazine core.
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide: Another organophosphorus compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a phenarsazine core with ethanol and sulfide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
64057-65-4 |
|---|---|
Molekularformel |
C14H14AsNOS |
Molekulargewicht |
319.26 g/mol |
IUPAC-Name |
2-(10-sulfanylidene-5H-phenarsazinin-10-yl)ethanol |
InChI |
InChI=1S/C14H14AsNOS/c17-10-9-15(18)11-5-1-3-7-13(11)16-14-8-4-2-6-12(14)15/h1-8,16-17H,9-10H2 |
InChI-Schlüssel |
PDDYFOWEJRNHIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3[As]2(=S)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



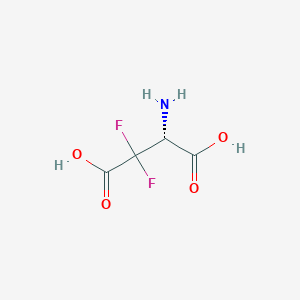
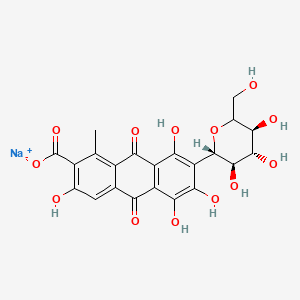
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
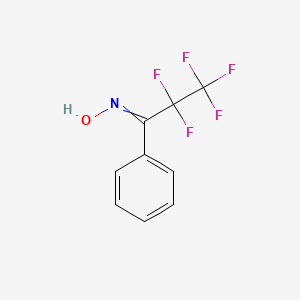


![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
